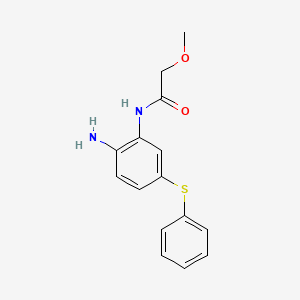

N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-(2-amino-5-phenylsulfanylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-19-10-15(18)17-14-9-12(7-8-13(14)16)20-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJWFLXXSAXYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207033 | |

| Record name | N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58306-67-5 | |

| Record name | N-[2-Amino-5-(phenylthio)phenyl]-2-methoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58306-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058306675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide, commonly referred to as febantel, is a compound that has garnered attention for its biological activity, particularly as an anthelmintic agent. This article delves into its biochemical properties, metabolic pathways, and relevant case studies that illustrate its efficacy and safety.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.365 g/mol. Its structure features a phenylthio group that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.365 g/mol |

| Density | 1.26 g/cm³ |

| Boiling Point | 525.4 °C |

| Flash Point | 271.6 °C |

Anthelmintic Properties

Febantel is primarily recognized for its anthelmintic properties against gastrointestinal parasites in animals. It acts as a prodrug, which means it is metabolized in vivo to produce active compounds such as fenbendazole and oxfendazole, both of which are effective against a variety of helminths.

- Mechanism of Action : Febantel undergoes hydrolytic removal of the methoxyacetyl group and cyclization to yield fenbendazole, which binds to the parasite's β-tubulin, disrupting microtubule formation and leading to cell death .

Metabolism

The metabolic pathway of febantel involves several steps:

- Absorption : Following oral administration, approximately 25-30% of febantel is absorbed in rats.

- Metabolism : It is converted into various metabolites, including fenbendazole and oxfendazole, through oxidative processes primarily in the liver .

- Excretion : The metabolites are excreted via urine, with studies indicating that both fenbendazole and oxfendazole can be detected in the urine of treated animals .

Toxicological Studies

Febantel has been subjected to various toxicological assessments:

- In acute toxicity studies across multiple species (mice, rats, dogs), febantel demonstrated low toxicity levels .

- Long-term studies indicated no significant adverse effects on body weight or hematological parameters at dietary levels up to 200 ppm in mice .

Clinical Efficacy

Research has shown that febantel is effective in treating infections caused by several gastrointestinal parasites:

Scientific Research Applications

Anthelmintic Activity

Febantel is primarily recognized for its anthelmintic properties , particularly against gastrointestinal parasites in animals. It acts as a prodrug, metabolizing into active compounds like fenbendazole and oxfendazole, which effectively target helminths.

Mechanism of Action :

- Febantel is metabolized to fenbendazole, which binds to the parasite's β-tubulin, disrupting microtubule formation and leading to cell death.

Clinical Efficacy :

Research has demonstrated febantel's effectiveness in treating infections caused by various gastrointestinal parasites, including:

- Toxocara canis

- Ancylostoma caninum

Studies indicate that febantel is well-tolerated in animals with minimal side effects observed during clinical trials.

Potential Use in Pain Management

Recent studies suggest that compounds similar to febantel may inhibit voltage-gated sodium channels (Nav), particularly Nav1.7, which plays a crucial role in pain perception. This positions febantel as a potential candidate for treating chronic pain conditions such as:

High-Performance Liquid Chromatography (HPLC)

Febantel can be analyzed using reverse phase HPLC techniques. The following conditions are recommended for effective separation:

| Mobile Phase Components | Proportions |

|---|---|

| Acetonitrile (MeCN) | Variable |

| Water | Variable |

| Phosphoric Acid | Replace with Formic Acid for MS compatibility |

This method allows for the isolation of impurities and is scalable for preparative separation applications .

Case Study 1: Efficacy Against Gastrointestinal Parasites

A comparative study evaluated febantel against standard anthelmintics in veterinary medicine. Results showed that febantel significantly reduced parasite loads in treated groups compared to controls, demonstrating its efficacy as an alternative treatment option.

Case Study 2: Sodium Channel Inhibition

A study investigating the inhibition of Nav1.7 by febantel derivatives highlighted their potential in managing chronic pain syndromes. The findings suggested that these compounds could be developed into novel analgesics with fewer side effects compared to existing therapies .

Comparison with Similar Compounds

(a) N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide

- Structure: Shares the methoxyacetamide backbone but replaces the phenylthio group with a 4-methoxyphenoxy moiety.

- Key Difference : Lacks sulfur-based substitution, reducing lipophilicity compared to febantel.

(b) 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

- Structure : Incorporates a fluorophenyl-substituted triazole ring instead of the phenylthio group.

- The fluorine atom increases metabolic stability.

Chloroacetamide Derivatives in Agrochemicals

Several chloroacetamides, such as alachlor and pretilachlor , share the acetamide core but differ in substituents and applications:

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):

- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide):

Contrast with Febantel: These agrochemicals lack the amino-phenylthio group critical for antiparasitic activity, emphasizing functional divergence despite structural similarities .

Triazolylthio Acetamides with Antiparasitic Potential

Compounds such as N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 585554-02-5):

- Structure : Triazole ring linked via thioether to the acetamide chain.

- Key Difference : The triazole moiety may enhance binding to parasitic enzymes like tubulin.

- Application : Preliminary studies suggest efficacy against Haemonchus contortus, but toxicity profiles are less favorable than febantel .

Table 1: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Lipophilicity and Bioavailability : Febantel’s phenylthio group confers higher lipophilicity (logP ~2.5) compared to alachlor (logP ~3.0) and dimethenamid (logP ~2.8), balancing membrane permeability and solubility .

- Metabolic Activation: Unlike agrochemicals, febantel requires enzymatic conversion to active metabolites (e.g., fenbendazole), a feature absent in non-prodrug analogues like triazolylthio derivatives .

- Target Selectivity : The guanidine moiety in febantel enables selective interaction with parasitic β-tubulin, whereas chloroacetamides target plant acetyl-CoA carboxylase .

Preparation Methods

Synthesis of 2-nitro-5-(phenylthio)phenyl-2-methoxyacetamide

Procedure Summary:

- Reactants: 2-nitro-5-thiophenylaniline and methoxyacetic acid.

- Solvent: Nonpolar organic solvent (e.g., toluene, xylene, chlorobenzene, or n-hexane).

- Catalyst: Acid-binding agent.

- Acylation Agent: Thionyl chloride.

- Combine 2-nitro-5-thiophenylaniline and methoxyacetic acid in a nonpolar organic solvent.

- Add an acid-binding agent.

- Heat the mixture to 65–80 °C.

- Add thionyl chloride dropwise over 2–8 hours, maintaining temperature.

- Reflux for 5–8 hours.

- Add water (0.5–1.2 times the weight of the aniline) to decompose excess thionyl chloride and allow phase separation.

- Separate the organic layer, concentrate it by removing 80–95% of the solvent.

- Add a poor-solubility solvent (e.g., methanol, ethanol, isopropanol) in an amount 3–8 times the starting aniline weight.

- Cool to 5–25 °C, crystallize, filter, and dry at 65–80 °C for 10–16 hours.

Typical Yields: High, with process optimized for industrial scalability and environmental friendliness.

Table 1. Typical Reaction Conditions for Nitro Precursor Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature (acylation) | 65–80 °C |

| Thionyl chloride addition | 2–8 hours (dropwise) |

| Reflux time | 5–8 hours |

| Water addition | 0.5–1.2× aniline weight |

| Poor-solubility solvent | 3–8× aniline weight |

| Crystallization temp. | 5–25 °C |

| Drying temp. | 65–80 °C |

| Drying time | 10–16 hours |

| Yield | High (typically >90%) |

Reduction to N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide

Procedure Summary:

- Reactants: 2-nitro-5-(phenylthio)phenyl-2-methoxyacetamide.

- Catalyst: Iron/nickel supported catalyst (10% content).

- Solvent: Methanol.

- Hydrogenation: Performed in an autoclave.

- Place 2-nitro-5-(phenylthio)phenyl-2-methoxyacetamide (e.g., 32.0 g), iron/nickel catalyst (3.2 g), and methanol (200 mL) into a stainless steel autoclave.

- Purge with nitrogen three times, then with hydrogen three times.

- Pressurize with hydrogen to 0.5 MPa.

- Stir and maintain temperature at 25–35 °C, pressure at 0.1–0.5 MPa.

- React for 12 hours.

- Filter the reaction mixture to remove catalyst.

- Add purified water (100 mL) dropwise to the filtrate, cool to 0–5 °C, and stir for 1 hour.

- Filter, wash, and dry the precipitated crystals to yield the product with >99% purity and 94.2% yield.

Table 2. Typical Hydrogenation Conditions

| Parameter | Value/Range |

|---|---|

| Catalyst | Fe/Ni supported (10%) |

| Catalyst amount | 3.2 g per 32.0 g substrate |

| Solvent | Methanol (200 mL per 32.0 g) |

| Hydrogen pressure | 0.1–0.5 MPa |

| Temperature | 25–35 °C |

| Reaction time | 12 hours |

| Water addition | 100 mL |

| Cooling temp. | 0–5 °C |

| Yield | 94.2% |

| Purity | >99% |

Research Findings and Process Optimization

- Yield and Purity: The described methods consistently provide high yields (>90%) and excellent purity (>99%) for the final product.

- Scalability: The process is suitable for industrial-scale production, with the use of common solvents and catalysts and avoidance of hazardous reagents in excess.

- Environmental Considerations: The one-pot acylation method reduces waste and simplifies purification, aligning with green chemistry principles.

- Catalyst Selection: Iron/nickel supported catalysts are preferred for their activity and selectivity in reducing aromatic nitro groups without affecting other functional groups.

Summary Table: Overall Synthetic Route

| Step | Key Reactants/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 2-nitro-5-thiophenylaniline, methoxyacetic acid, thionyl chloride, nonpolar solvent, acid-binding agent, 65–80 °C | 2-nitro-5-(phenylthio)phenyl-2-methoxyacetamide | >90% |

| 2 | Hydrogen, Fe/Ni catalyst, methanol, 25–35 °C, 0.1–0.5 MPa | This compound | 94.2% |

Q & A

Q. What are the standard synthetic routes for N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution : React a substituted nitrobenzene precursor (e.g., 3-chloro-4-fluoronitrobenzene) with a thiol-containing reagent (e.g., thiophenol) under alkaline conditions to introduce the phenylthio group .

Reduction : Reduce the nitro group to an amine using iron powder under acidic conditions .

Condensation : Couple the resulting aniline derivative with methoxyacetyl chloride in the presence of a condensing agent (e.g., DCC) or base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Key validation: Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and confirm purity via NMR (δ 7.5–6.5 ppm for aromatic protons) and mass spectrometry .

Q. How is This compound characterized post-synthesis?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.3 ppm), and acetamide carbonyl (δ ~168 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., m/z = 332.4 for C₁₅H₁₆N₂O₂S) and fragmentation patterns .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, hexane:ethyl acetate = 7:3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use DMF or toluene/water mixtures for improved solubility and reaction efficiency .

- Catalysis : Add catalytic amounts of DMAP or pyridine to enhance acylation rates .

- Temperature Control : Reflux (~110°C) for substitution reactions; room temperature for condensation to minimize side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer :

- Assay Validation : Standardize in vitro assays (e.g., enzyme inhibition, receptor binding) using positive controls (e.g., known kinase inhibitors) .

- Stability Testing : Assess compound stability under assay conditions (pH, temperature) via LC-MS to rule out degradation artifacts .

- Structural Analog Comparison : Compare results with analogs (e.g., difluoromethoxy or methylsulfonyl derivatives) to identify structure-activity relationships (SAR) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate binding modes against target enzymes (e.g., COX-2) .

Q. What strategies enable functionalization of the compound for SAR studies?

- Methodological Answer :

- Phenylthio Modifications :

- Electrophilic Aromatic Substitution : Introduce halogens (Cl, Br) using NCS or Br₂ in acetic acid .

- Suzuki Coupling : Attach heteroaryl groups (e.g., pyridine) via Pd-catalyzed cross-coupling .

- Acetamide Tail Engineering :

- Alkylation : Replace methoxy with ethoxy or propoxy groups using alkyl halides/K₂CO₃ .

- Hydrolysis : Convert acetamide to carboxylic acid under acidic conditions (HCl, reflux) for solubility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.